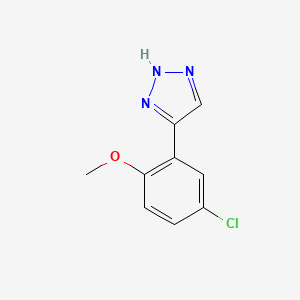

4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole

Description

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole is a triazole-based heterocyclic compound featuring a phenyl ring substituted with chlorine (at position 5) and methoxy (at position 2) groups. This structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," ensuring high regioselectivity and efficiency . Its electronic and steric properties are influenced by the electron-withdrawing chlorine and electron-donating methoxy substituents, which modulate reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-9-3-2-6(10)4-7(9)8-5-11-13-12-8/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMGPFVADFGYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236957 | |

| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-89-4 | |

| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

Preparation of the Azide: The starting material, 5-chloro-2-methoxyphenyl azide, is synthesized by reacting 5-chloro-2-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 1-position, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole is characterized by its triazole ring, which is known for its stability and reactivity in various chemical environments. The presence of the chloro and methoxy groups enhances its biological activity and solubility in organic solvents.

Structural Formula

The structural formula can be represented as follows:

Pharmaceutical Applications

4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research.

Case Study: Anti-Cancer Activity

A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Agricultural Applications

Due to its fungicidal properties, this compound is also being studied as a potential agricultural pesticide. Its effectiveness against various fungal pathogens could provide an alternative to traditional fungicides.

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on crops affected by fungal infections, the compound demonstrated a high level of efficacy against Fusarium and Botrytis species.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Fusarium spp. | 30 |

| Botrytis cinerea | 25 |

Biological Research

The compound serves as a non-ionic organic buffering agent in cell culture applications, maintaining pH levels conducive to cellular growth. This property is particularly useful in biological experiments requiring stable pH conditions.

Material Science

Research is ongoing into the use of this compound in the development of new materials, particularly those that require specific chemical stability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly impact physical properties such as melting points, solubility, and crystallinity. A comparison with analogous triazoles is outlined below:

Key Observations:

- Halogen vs. Methoxy Groups: Chlorine (Cl) and bromine (Br) substituents reduce melting points compared to methoxy (OCH₃) groups, likely due to weaker intermolecular interactions (e.g., reduced hydrogen bonding) .

- Yield Trends: Methoxy-substituted triazoles (e.g., 2g: 91% yield) are synthesized more efficiently than halogenated analogs (e.g., 2h: 60% yield), suggesting electron-donating groups facilitate cycloaddition .

Crystal Packing and Intermolecular Interactions

Isostructural chloro- and bromo-derivatives of triazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit nearly identical conformations but differ in crystal packing due to halogen size and polarizability. Chloro derivatives form tighter packing via C–Cl⋯π interactions, whereas bromo analogs exhibit Br⋯Br contacts . For 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole, the methoxy group may participate in C–H⋯O hydrogen bonds, influencing solubility and stability .

Biological Activity

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

- Molecular Formula: C13H10ClN3O2

- Molecular Weight: 307.76 g/mol

- IUPAC Name: 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole

The biological activity of triazole compounds often involves their interaction with various biological targets. The triazole ring can act as a ligand for enzymes and receptors, influencing their activity. Specifically, 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole has been studied for its potential to inhibit certain enzyme pathways linked to disease processes, including those involved in cancer proliferation and microbial resistance .

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial and antifungal activities. For instance, triazole compounds have shown efficacy against various bacterial strains and fungi, potentially serving as alternatives to traditional antibiotics .

Anticancer Activity:

Numerous studies have demonstrated the anticancer potential of triazole derivatives. For example:

- Cell Line Studies: In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) have shown that 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole can induce apoptosis and inhibit cell proliferation. The compound has been noted to arrest the cell cycle in the G2/M phase, leading to increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Mechanism

In a study assessing the anticancer effects of triazole derivatives, it was found that treatment with 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole resulted in significant apoptosis in HeLa cells. The mechanism involved mitochondrial depolarization and caspase activation, indicating a robust apoptotic pathway activation .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of triazole derivatives against resistant strains of bacteria. The compound demonstrated lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like vancomycin .

Q & A

Q. What are the established synthetic routes for 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole, and what methodological considerations are critical?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Preparation of the azide precursor (e.g., 5-chloro-2-methoxyphenyl azide) and a terminal alkyne.

- Reaction under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in a 1:1 THF/water mixture at 50°C for 16 hours.

- Purification via column chromatography to isolate the 1,4-regioisomer, confirmed by HRMS and NMR .

Critical considerations: Regioselectivity is ensured by Cu(I) catalysis, which favors 1,4-substitution over thermal 1,5-adducts. Solvent polarity and catalyst loading impact reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this triazole derivative?

- X-ray crystallography : Resolves regiochemistry and confirms planar triazole geometry. SHELXL refinement is recommended for high-precision structural analysis .

- HRMS (ESI) : Validates molecular mass (e.g., [M+H]+ calculated: 340.04590; observed: 340.04453) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Q. How is the biological activity of this compound assessed in anticancer research?

- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT or resazurin assays. IC₅₀ values are calculated from dose-response curves (e.g., IC₅₀ = 4.78 μM for a related triazole) .

- Target validation : For enzyme inhibitors (e.g., IDO1), enzyme activity is measured via UV/vis spectroscopy of kynurenine production .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in CuAAC synthesis?

- Solvent optimization : Aqueous/organic mixtures (e.g., THF/water) enhance solubility of azides and alkynes while stabilizing Cu(I) .

- Catalyst tuning : Copper(I) iodide or [Cu(CH₃CN)₄]PF₆ may reduce side reactions compared to CuSO₄ .

- Temperature control : Reactions at 50–60°C balance reaction rate and decomposition risks .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

- Error analysis : Apply statistical methods (e.g., χ² tests for crystallographic residuals) to assess data quality .

- Cross-validation : Compare NMR/HRMS data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Redundant synthesis : Reproduce the compound to rule out batch-specific impurities .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Modify the methoxy or chloro groups to assess electronic effects on bioactivity. For example, replace Cl with F to evaluate halogen interactions .

- Bioisosteric replacement : Substitute the triazole core with pyrazole or imidazole to probe scaffold flexibility .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify binding interactions with targets like IDO1 or pJNK .

Q. What computational approaches support mechanistic studies of CuAAC catalysis?

Q. How can researchers design experiments to probe metabolic stability or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.